molecular formula C22H28N2O B6476705 N-tert-butyl-1-(diphenylmethyl)pyrrolidine-3-carboxamide CAS No. 2640972-61-6

N-tert-butyl-1-(diphenylmethyl)pyrrolidine-3-carboxamide

Cat. No. B6476705
CAS RN: 2640972-61-6
M. Wt: 336.5 g/mol
InChI Key: XJKQFZVODUJURW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The pyrrolidine ring is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .


Synthesis Analysis

The synthesis of pyrrolidine derivatives can be planned on the basis of two main strategies :

  • Functionalization of preformed pyrrolidine rings, e.g., proline derivatives .


Molecular Structure Analysis

One of the most significant features of the pyrrolidine ring is the stereogenicity of carbons . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Scientific Research Applications

Synthesis of 1-tert-butyl-2-imidazoline

N-tert-butyl-1-(diphenylmethyl)pyrrolidine-3-carboxamide can be utilized in the synthesis of 1-tert-butyl-2-imidazoline. This compound is formed by reacting N-tert-butyl-1-(diphenylmethyl)pyrrolidine-3-carboxamide with triethylorthoformate. The resulting 1-tert-butyl-2-imidazoline has potential applications in medicinal chemistry, as imidazolines are known to exhibit diverse biological activities .

Formation of an Intramolecular Carbamate Salt

Upon exposure to atmospheric carbon dioxide, N-tert-butyl-1-(diphenylmethyl)pyrrolidine-3-carboxamide rapidly generates a zwitterionic ammonium carbamate salt (CO2N(H)C2H4N(H)2tBu). This intriguing reactivity could find applications in catalysis, CO2 capture, and green chemistry .

Hydroxyalkyl-Substituted Imidazolinium Salt

Sequential reactions of N-tert-butyl-1-(diphenylmethyl)pyrrolidine-3-carboxamide with isobutylene epoxide, hydrochloric acid, and triethylorthoformate lead to the synthesis of a hydroxyalkyl-tethered imidazolinium salt. This compound, [HOC(Me)CHNCHN(CH)tBu][Cl], may have applications in supramolecular chemistry, ligand design, or as a precursor for further functionalization .

These applications highlight the versatility of N-tert-butyl-1-(diphenylmethyl)pyrrolidine-3-carboxamide in various chemical contexts. Researchers can explore its potential in drug development, materials science, and other fields. If you need further details or additional applications, feel free to ask

Future Directions

The development of clinically active drugs relies increasingly on the use of heterocyclic scaffolds, many of which contain nitrogen . Therefore, the design of new pyrrolidine compounds with different biological profiles could be a promising direction for future research .

properties

IUPAC Name

1-benzhydryl-N-tert-butylpyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O/c1-22(2,3)23-21(25)19-14-15-24(16-19)20(17-10-6-4-7-11-17)18-12-8-5-9-13-18/h4-13,19-20H,14-16H2,1-3H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJKQFZVODUJURW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C1CCN(C1)C(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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